Bicyclo[2.1.0]pentane-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.1.0]pentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-4-6-2-1-5(6)3-6/h5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGLFTRKCCWYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953398 | |
| Record name | Bicyclo[2.1.0]pentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31357-71-8 | |
| Record name | Bicyclo(2.1.0)pentane-1-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031357718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.1.0]pentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Bicyclo 2.1.0 Pentane 1 Carbonitrile and Bicyclo 2.1.0 Pentane Systems
Ring-Opening Reactions
The relief of ring strain is a primary driving force for the reactions of bicyclo[2.1.0]pentane systems. This can be initiated thermally, by acid catalysis, or through reactions with nucleophiles, leading to the cleavage of one or more of the strained carbon-carbon bonds.
Thermal Ring Opening to Cyclopentene (B43876) and 1,4-Pentadiene
The thermal isomerization of bicyclo[2.1.0]pentane and its derivatives is a well-studied process. cdnsciencepub.comcdnsciencepub.com At elevated temperatures, the parent compound undergoes a unimolecular rearrangement to form two primary products: cyclopentene and, to a lesser extent, 1,4-pentadiene. smolecule.comresearchgate.net The reaction proceeds via the cleavage of the central C1-C4 bridge bond, which is the weakest bond in the molecule, to form a diradical intermediate. This intermediate can then cyclize to the more stable cyclopentene or undergo a hydrogen shift to yield 1,4-pentadiene. researchgate.net
Detailed kinetic studies have determined the activation parameters for these thermal isomerizations. The data indicate that the conversion to cyclopentene is the more favorable pathway. researchgate.net
| Reaction | Temperature Range (°C) | Activation Energy (Ea, kcal/mol) | Frequency Factor (log A, s⁻¹) | Reference |
|---|---|---|---|---|
| Bicyclo[2.1.0]pentane → Cyclopentene | 223-294 | 45.6 | 14.1 | researchgate.net |
| Bicyclo[2.1.0]pentane → 1,4-Pentadiene | 232-315 | 52.3 | 14.4 | researchgate.net |
The pyrolysis of substituted bicyclo[2.1.0]pentanes, such as 1,4-dimethylbicyclo[2.1.0]pentane, similarly yields substituted cyclopentenes and pentadienes, supporting the generality of this reaction pathway. researchgate.net
Acid-Catalyzed Ring Opening
The bicyclo[2.1.0]pentane system is susceptible to ring-opening reactions under acidic conditions. Oxidation with reagents like mercury(II), thallium(III), and lead(IV) acetates can promote the cleavage of the strained carbon-carbon bonds. oup.com These reactions likely proceed through intermediates that are cationic in nature, where the electron-deficient center facilitates the ring opening to relieve strain and form more stable products.
Strain-Release Driven Processes with Nucleophiles
The high ring strain of bicyclo[2.1.0]pentanes, also known as housanes, makes them effective "strain-release" reagents. nih.gov They react with nucleophiles via cleavage of the central bridging bond, a process driven by the significant release of strain energy (approximately -48.1 kcal mol⁻¹ for the parent bicyclo[2.1.0]pentane). acs.orgnih.gov
This reactivity is particularly pronounced in sulfone-substituted housanes, which are bench-stable yet highly reactive towards nucleophiles and radical species. nih.gov The reaction of 1-sulfonylbicyclo[2.1.0]pentanes with nucleophiles leads to the formation of functionalized cyclopentanes. The sulfonyl group not only activates the molecule but also serves as a functional handle for further chemical transformations. nih.gov The reaction of dibenzylamine (B1670424) with bicyclo[2.1.0]pentane sulfones requires heating to 80 °C to form the corresponding cyclopentane (B165970) product, illustrating that while the strain release is a powerful thermodynamic driving force, a significant activation barrier may still exist. acs.orgnih.gov
Formation of Cyclopropyl Carbinyl Cations
Solvolysis of bicyclo[2.1.0]pentane derivatives, particularly those with a leaving group at the 5-position (the methylene (B1212753) bridge), often proceeds through the formation of cyclopropylcarbinyl cations. lookchem.comacs.org For instance, the acetolysis of exo- and endo-bicyclo[2.1.0]pentane-5-methyl tosylates suggests that ionization leads first to a cyclopropylcarbinyl cation. lookchem.com
These highly reactive cationic intermediates are prone to rapid skeletal rearrangements. The cyclopropylcarbinyl cation can rearrange to a more stable cyclobutyl cation, which is then trapped by the solvent to yield cyclobutyl products. nih.govbeilstein-journals.org The specific products formed depend on the structure of the substrate and the reaction conditions. For example, solvolysis of bicyclo[2.1.0]pentanyl-1-methyl p-nitrobenzoate also involves such cationic intermediates. acs.org The absence of cyclobutane-containing products in certain radical-mediated reactions argues against the involvement of cyclopropylcarbinyl cation intermediates in those specific pathways, highlighting the mechanistic diversity of bicyclo[2.1.0]pentane chemistry.
Rearrangement Reactions
Beyond simple ring-opening, the bicyclo[2.1.0]pentane skeleton can undergo more complex rearrangement reactions, again driven by the release of inherent strain.
Isomerization Pathways
Thermal rearrangements of bicyclo[2.1.0]pentane systems can follow multiple pathways. One notable process, occurring at relatively low temperatures (around 80°C for certain derivatives), is a double epimerization known as a "bridge flip". nih.govnih.govpnas.org This process is initiated by the reversible cleavage of the C1-C4 bridge bond to form a diradical intermediate, which can then reclose to form the stereoisomer. nih.govnih.govpnas.org
At higher temperatures (above 120°C), more complex rearrangements can occur, leading to isomeric bicyclic systems. For example, spiro bicyclo[2.1.0]pentane-5,2'-methylenecyclopropanes have been observed to rearrange into 6- and 7-methylenebicyclo[3.2.0]hept-1-enes. nih.govnih.govpnas.org The primary thermal isomerization pathway for many bicyclo[2.1.0]pentane derivatives, however, is the rearrangement to the corresponding cyclopentene derivatives. cdnsciencepub.comresearchgate.net
Ring-Flipping Processes
The thermal stability of bicyclo[2.1.0]pentane derivatives is a subject of significant interest, particularly concerning dynamic processes such as ring-flipping. cdnsciencepub.comcdnsciencepub.com Studies involving the photocycloaddition of cyclopropenes to olefins to form bicyclo[2.1.0]pentane derivatives have examined their thermal behavior. cdnsciencepub.com These investigations focus on isomerization pathways, including the ring-flipping process and the rearrangement to corresponding cyclopentene derivatives, which involves the cleavage of the highly strained central C1-C4 bond. cdnsciencepub.comcdnsciencepub.comresearchgate.net The characterization and assignment of stereochemistry in these systems often rely on Nuclear Overhauser Effect (NOE) studies, which help in understanding the spatial relationships and conformational dynamics inherent in the bicyclic structure. cdnsciencepub.com
Diastereospecific 1,2-Ester Migrations
A notable reaction pathway for functionalized bicyclo[2.1.0]pentane (housane) systems is a strain-release driven diastereospecific 1,2-ester migration. nih.govchemrxiv.orgchemrxiv.org This process allows for the rapid and highly diastereospecific synthesis of densely functionalized bicyclic imide derivatives from polysubstituted housanes. nih.govchemrxiv.org The transformation is thermally induced and proceeds with 100% diastereospecificity, involving the scission of a strained carbon-carbon sigma bond. nih.gov This skeletal rearrangement provides access to complex molecules with three contiguous chiral centers. nih.gov The synthetic utility of this method is significant as it diversifies the application of housane scaffolds, which are otherwise challenging to synthesize in a modular fashion. nih.govchemrxiv.orgchemrxiv.org
| Reactant | Conditions | Product | Diastereospecificity (ds) | Yield |
| Polysubstituted housane ester | Thermal | Bicyclic imide scaffold | 100% | 85% |
Polymerization Studies
Anionic Polymerization of Bicyclo[2.1.0]pentane-1-carbonitrile
This compound has been shown to undergo anionic polymerization. acs.org This reactivity is in contrast to its stability under other polymerization conditions. The initiation of the polymerization occurs with anionic initiators, which attack the strained bicyclic system. acs.orgethernet.edu.et The polymerization of bicyclo[2.1.0]pentane-1-carboxylate has also been reported, indicating that this mode of polymerization is applicable to derivatives with electron-withdrawing groups at the bridgehead position. acs.orgethernet.edu.et The ease of polymerization in these systems decreases as the size of the ring fused to the cyclopropane (B1198618) increases; for instance, bicyclo[3.1.0]hexane-1-carbonitrile does not polymerize under similar anionic conditions. acs.org
Lack of Free-Radical Polymerization
Despite its high strain, this compound does not polymerize or copolymerize when subjected to free-radical initiation. acs.org This lack of reactivity under free-radical conditions is a key characteristic of this monomer. Studies on the radical reactions of the parent bicyclo[2.1.0]pentane show that radical species can interact with the strained bonds, but this does not lead to a propagation chain reaction necessary for polymerization. nih.govrsc.org This inertness to free-radical polymerization distinguishes it from many conventional vinyl monomers and even from some other strained ring systems like bicyclobutanes, which can undergo free-radical polymerization when appropriately substituted. rsc.org
Cycloaddition Reactions
Bicyclo[2.1.0]pentane systems participate in a variety of cycloaddition reactions, driven by the release of their high ring strain. One common pathway is the [2+2] photocycloaddition between cyclopropenes and electron-deficient alkenes, which is a method for synthesizing highly functionalized bicyclo[2.1.0]pentanes. researchgate.netresearchgate.net These reactions can be highly diastereoselective and can proceed with enantioretention when using enantioenriched starting materials. researchgate.net
Furthermore, the strained central C-C sigma bond of bicyclo[1.1.0]butanes, structurally related to housanes, can undergo formal [2σ + 2π] cycloadditions with alkenes. nih.govresearchgate.netresearchgate.net This process, which can be initiated by triplet energy transfer, generates a diradical intermediate that is captured by an alkene to form bicyclo[2.1.1]hexane derivatives. nih.gov While extensive experimentation with thermally induced or photoredox processes between bicyclo[1.1.0]butanes and alkenes did not yield cycloaddition products and often resulted in polymerization, the energy transfer approach proved successful. nih.gov The cycloaddition of bicyclo[2.1.0]pentane with fumaronitrile (B1194792) has also been investigated through computational studies, highlighting the complex mechanistic features of these reactions. rsc.orgnih.gov
| Reaction Type | Reactants | Initiation | Product |
| [2+2] Cycloaddition | Cyclopropenes + Alkenes | Blue LED, photocatalyst | Bicyclo[2.1.0]pentanes |
| [2σ + 2π] Cycloaddition | Bicyclo[1.1.0]butane + Alkene | Triplet energy transfer | Bicyclo[2.1.1]hexanes |
Radical Reactions
The weak central C1-C4 bond in bicyclo[2.1.0]pentane is readily cleaved under radical conditions, leading to significant molecular rearrangements.
The photochemical reactions of bicyclo[2.1.0]pentane with various radical initiators have been investigated. rsc.org Radicals such as trichloromethyl and t-butoxyl radicals primarily abstract hydrogen from the C4 ring. rsc.org However, the resulting bicyclopentyl (B158630) radicals are typically not detected. Instead, they are believed to be transient intermediates that rapidly rearrange. rsc.org
A different pathway is observed with halogen atoms like bromine and chlorine. While hydrogen abstraction can occur, the major reaction pathway involves an SH2 attack at the bridgehead carbon atoms (C1 or C4). rsc.org This attack leads directly to the fission of the central C1–C4 bond, generating 3-halogenocyclopentyl radicals. rsc.org Similarly, oxidation of bicyclo[2.1.0]pentane, either chemically or electrochemically, can generate a cation radical. This radical intermediate is key in certain synthetic transformations, such as the synthesis of the natural product daucene, where the housane-derived cation radical undergoes a 1,2-carbon migration to form a rearranged cyclopentene structure. nih.gov
The principal mechanism in the radical-initiated transformations of bicyclo[2.1.0]pentane is the fission of the C1–C4 bond, which is common to both the cyclopropane and cyclobutane (B1203170) rings. rsc.org When a bicyclopentyl radical is formed, for example, through hydrogen abstraction, it undergoes a rapid rearrangement. This rearrangement involves the homolytic cleavage of the central C1-C4 bond to relieve ring strain, resulting in the formation of a more stable cyclopent-3-enyl radical. rsc.org This bond fission is a characteristic feature of the radical chemistry of this system. rsc.org In some cases, heating of substituted bicyclo[2.1.0]pentanes can also lead to the cleavage of this strained bond, resulting in a planar 1,3-biradical that can undergo C-C sigma bond rotation followed by ring-closing to form an isomer. rsc.org
The transient nature of the radical intermediates in bicyclo[2.1.0]pentane reactions necessitates specialized techniques for their detection. Electron Spin Resonance (ESR) spectroscopy has been a crucial tool in providing evidence for their existence. rsc.orgrsc.org In studies of the photochemical reactions of bicyclo[2.1.0]pentane, the expected bicyclopentyl radicals were not observed; however, the ESR spectrum of the rearranged cyclopent-3-enyl radical was successfully obtained, confirming the proposed C1-C4 bond fission mechanism. rsc.org
More direct evidence has come from radiolytic oxidation studies in Freon matrices at cryogenic temperatures (77 K). rsc.org Under these conditions, the initial bicyclo[2.1.0]pentane radical cation was detected and characterized by ESR spectroscopy. This initial radical cation was found to subsequently isomerize to the cyclopentene radical cation at around 100 K, a transformation that could be followed spectroscopically. rsc.org
| Precursor | Reaction Condition | Detected Species | Spectroscopic Method | Key Finding | Reference |
|---|---|---|---|---|---|
| Bicyclo[2.1.0]pentane | Photochemical reaction with radical initiators | Cyclopent-3-enyl radical | ESR | Provided evidence for the rearrangement of an initial bicyclopentyl radical via C1-C4 bond fission. | rsc.org |
| Bicyclo[2.1.0]pentane | Radiolytic oxidation in Freon matrix at 77 K | Bicyclo[2.1.0]pentane radical cation | ESR | Direct detection of the initial radical cation formed upon oxidation. | rsc.org |
| Bicyclo[2.1.0]pentane radical cation | Warming to ~100 K in Freon matrix | Cyclopentene radical cation | ESR | Observed the intramolecular hydrogen transfer and rearrangement of the initial radical cation. | rsc.org |
Metal-Catalyzed Transformations
The inherent strain of the bicyclo[2.1.0]pentane framework makes it a reactive participant in a variety of metal-catalyzed transformations. These reactions often involve the cleavage of one or more of the strained carbon-carbon bonds, providing synthetic routes to a range of functionalized cyclopentane and other carbocyclic derivatives. Key to many of these transformations is the formation of bicyclo[2.1.0]pentane precursors, which itself can be accomplished through metal catalysis.
Silver(I)- and Gold(I)-Catalyzed Cyclopropenation
A prominent method for the synthesis of the bicyclo[2.1.0]pentane (housane) skeleton involves a two-step sequence that begins with the silver(I)- or gold(I)-catalyzed cyclopropenation of alkynes with aryldiazoacetates. acs.orgresearchgate.netresearchgate.net This initial step yields highly strained cyclopropene (B1174273) intermediates. Subsequent intermolecular [2+2] photocycloaddition with an electron-deficient alkene under visible light irradiation, often facilitated by an iridium-based photosensitizer, affords the desired polysubstituted housane structure. acs.org
Silver triflate has been shown to be an effective catalyst for the cyclopropenation of 1,2-disubstituted alkynes. acs.org For enantioselective variants of this reaction, chiral gold catalysts have been developed. acs.org The mechanism of the initial cyclopropenation involves the formation of a metal-carbene intermediate which then undergoes the cycloaddition with the alkyne. acs.org
| Catalyst | Alkyne Substrate | Diazo Compound | Alkene Substrate | Photocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|---|---|
| AgOTf | 1,2-disubstituted alkynes | Aryldiazoacetates | Electron-deficient alkenes | [Ir(dF(CF3)ppy)2(tbbpy)]PF6 | Polysubstituted housanes | Variable | Not Applicable | acs.org |
| Chiral Gold Catalyst | Various alkynes | Aryldiazoacetates | Electron-deficient alkenes | [Ir(dF(CF3)ppy)2(tbbpy)]PF6 | Enantioenriched housanes | Variable | 88-91% | acs.org |
Rhodium(II)-Catalyzed Cyclopropanations
Rhodium(II) catalysts are also highly effective in mediating cyclopropanation reactions that lead to the bicyclo[2.1.0]pentane core. Dirhodium catalysts, such as Rh₂(S-DOSP)₄, have been successfully employed for the asymmetric cyclopropenation of monosubstituted alkynes, yielding enantioenriched cyclopropene precursors to housanes with high levels of asymmetric induction. acs.org
Furthermore, rhodium(II) catalysis can be utilized in intramolecular cyclopropanations to directly form the housane skeleton. researchgate.net For instance, cyclopropenylvinyl carbinols can be treated with a rhodium(II) catalyst to regioselectively generate a carbene intermediate, which then undergoes an intramolecular cyclopropanation. researchgate.net The dirhodium complex, Rh₂(esp)₂, has demonstrated outstanding ability in catalyzing the cyclopropanation of a wide array of alkenes with malonate-derived carbenoids under mild conditions. researchgate.net
| Catalyst | Substrate | Reaction Type | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Rh₂(S-DOSP)₄ | Monosubstituted alkynes and aryldiazoacetates | Intermolecular Cyclopropenation | Enantioenriched Cyclopropenes | 65% | 92% | acs.org |
| Rh₂(II) catalyst | Cyclopropenylvinyl carbinols | Intramolecular Cyclopropanation | Housane derivatives | Variable | Not Reported | researchgate.net |
| Rh₂(esp)₂ | Alkenes and dimethyl diazomalonate | Intermolecular Cyclopropanation | Cyclopropane derivatives | High | Not Applicable | researchgate.net |
Nickel(0)-Catalyzed Reactions
Nickel(0) complexes have been shown to catalyze the ring-opening of bicyclo[2.1.0]pentane in the presence of electron-deficient olefins. acs.orgacs.org This transformation involves the oxidative addition of the strained central C1-C4 bond of the bicyclo[2.1.0]pentane to the nickel(0) center, forming a nickelacyclopentane intermediate. This intermediate can then react with an olefin to afford various cyclopentane derivatives. This reactivity highlights the ability of transition metals to mediate the cleavage of the highly strained C-C bonds within the bicyclo[2.1.0]pentane system.
| Catalyst | Substrate | Reactant | Product Type | Reference |
|---|---|---|---|---|
| Ni(0) complex | Bicyclo[2.1.0]pentane | Electron-deficient olefins | Cyclopentane derivatives | acs.orgacs.org |
Palladium-Catalyzed Cross-Coupling
While specific examples involving this compound are not extensively documented, the principles of palladium-catalyzed cross-coupling reactions on strained bicyclic systems suggest potential applications. The functionalization of the bridgehead positions of bicyclic systems is a significant area of research. For instance, palladium-catalyzed cross-coupling reactions have been successfully applied to 1,3-disubstituted bicyclo[1.1.0]butanes, a similarly strained ring system. nih.gov This was achieved by using an electron-rich Pd(0) catalyst to minimize competing isomerization reactions where the Pd(II) species can promote electrophilic cleavage of the central C-C bond. nih.gov
Such methodologies could potentially be adapted for the late-stage functionalization of the bicyclo[2.1.0]pentane core, including derivatives like this compound, allowing for the introduction of various aryl and heteroaryl groups at the bridgehead positions.
| Catalyst | Substrate | Coupling Partner | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Pd(0) with electron-rich ligands | 1,3-disubstituted bicyclo[1.1.0]butanes | Aryl halides | 1-Aryl-3-substituted bicyclo[1.1.0]butanes | Minimizes isomerization of the strained ring system | nih.gov |
Theoretical and Computational Studies on Bicyclo 2.1.0 Pentane Systems
Electronic Structure Calculations (e.g., CASPT2-g3, CASSCF, ab initio SCF)
The electronic structure of bicyclo[2.1.0]pentane has been a focus of high-level theoretical calculations to understand its bonding and reactivity. smolecule.com Methods such as the Complete Active Space Self-Consistent Field (CASSCF) and its perturbation theory corrections (CASPT2) have been instrumental. rsc.orgrsc.org Specifically, CASPT2–g3 and CASSCF electronic structure calculations have been employed to investigate several of its thermal reactions. rsc.orgrsc.orgnih.gov
For these unimolecular reactions, the active space in the calculations often includes the σ and σ* orbitals of the crucial C1–C4 (the central, shared bond) and C2–C3 bonds. rsc.org Such rigorous methods are necessary because even seemingly simple reactions of bicyclo[2.1.0]pentane can involve complex electronic rearrangements and biradical intermediates. rsc.orgacs.org For instance, multireference calculations like CASSCF are essential for accurately describing species and transition states with significant biradical character, which are common in the chemistry of strained rings. acs.orgacs.org Non-adiabatic molecular dynamics (NAMD) simulations have also utilized CASSCF methods to explore photochemical reactions, such as the light-promoted denitrogenation of bicyclic azoalkanes that produce bicyclo[2.1.0]pentane derivatives. digitellinc.comdigitellinc.com
Mechanistic Pathway Elucidation (e.g., Pericyclic Reactions)
Computational chemistry has been pivotal in unraveling the complex mechanistic pathways of reactions involving bicyclo[2.1.0]pentane. rsc.org Theoretical studies have provided a basis for understanding experimental observations that have been the subject of mechanistic debate. rsc.orgnih.gov
Key thermal reactions studied computationally include:
Isomerization to cyclopentene (B43876): This reaction proceeds through the cleavage of the central C1-C4 bond, forming a 1,3-diyl biradical intermediate which then rearranges. rsc.org
Isomerization to 1,4-pentadiene: This is another thermal rearrangement pathway that has been elucidated using CASSCF and CASPT2-g3 calculations. rsc.org
Cycloaddition to fumaronitrile (B1194792): The mechanism of this bimolecular reaction has also been computationally explored, revealing its intricate details. rsc.orgrsc.org
These studies show that a simple mechanism involving the initial scission of the C1–C4 bond can explain both stereochemical (exo-endo interconversion) and structural isomerizations. rsc.org The activation barrier for the isomerization to cyclopentene is calculated to be significantly higher than that for the interconversion of stereoisomers, a finding that aligns well with experimental data. rsc.org Furthermore, computational investigations have explored the photochemical denitrogenation of azoalkanes, which serves as a synthetic route to bicyclo[2.1.0]pentane, revealing the stepwise and asynchronous nature of the mechanism. chemrxiv.orgresearchgate.net
Studies of Ring Strain Energies (RSEs)
Bicyclo[2.1.0]pentane is a highly strained molecule, a property that dictates much of its chemistry. Its ring strain energy (RSE) is a result of the fused cyclopropane (B1198618) and cyclobutane (B1203170) rings. smolecule.com The strain energy has been determined to be approximately 55.6-56.1 kcal/mol. swarthmore.edu This value is significantly higher than that of its constituent rings, cyclopropane (27.5 kcal/mol) and cyclobutane (26.3 kcal/mol), reflecting the additional strain imposed by the fusion. smolecule.com
In many bicyclic systems, the total strain is roughly the sum of the strain of the individual rings. thieme-connect.de Bicyclo[2.1.0]pentane follows this trend. thieme-connect.de This high strain energy is the thermodynamic driving force for many of its reactions, which proceed via ring-opening to relieve the strain. rsc.orgnih.gov Computational methods, including the use of isodesmic and homodesmotic reactions, have been crucial in accurately calculating these strain energies. swarthmore.edu
| Compound | Ring Strain Energy (kcal/mol) |
|---|---|
| Bicyclo[2.1.0]pentane | 55.6 - 56.1 swarthmore.edu |
| Cyclobutane | 26.3 smolecule.com |
| Cyclopropane | 27.5 smolecule.com |
| Bicyclo[1.1.0]butane | 66.9 swarthmore.edu |
Conformational Analysis and Isomerism
The structure of bicyclo[2.1.0]pentane is characterized by a "flattened" geometry. researchgate.net X-ray diffraction studies on its derivatives show that the five-membered ring adopts a fixed envelope conformation. researchgate.net Theoretical calculations and microwave spectroscopy have provided a detailed picture of its geometry. The dihedral angle, which describes the folding between the two rings, is a critical parameter. smolecule.comaip.org
Computational studies have investigated the interconversion between exo- and endo- isomers of substituted bicyclo[2.1.0]pentanes. rsc.org For instance, the activation energies for the interconversion of exo- and endo-2-methylbicyclo[2.1.0]pentane have been determined experimentally and are lower than the activation energy for the structural isomerization to cyclopentene. rsc.org This indicates that stereomutation via cleavage of the central C1-C4 bond to a biradical, followed by rotation and ring closure, is a more facile process than the subsequent rearrangement to cyclopentene. rsc.org
Molecular Dynamics Simulations
Molecular dynamics simulations, particularly non-adiabatic molecular dynamics (NAMD), have been employed to understand the photochemical reactions that produce bicyclo[2.1.0]pentane systems. digitellinc.comresearchgate.net The mechanism of photodenitrogenation of bicyclic azoalkanes to yield bicyclo[2.1.0]pentane has been a long-standing puzzle, specifically regarding the observed stereoselectivity. digitellinc.comchemrxiv.org
NAMD simulations, combined with multireference quantum mechanical calculations like CASSCF, have been used to trace the reaction pathways from the electronically excited state back to the ground state. digitellinc.comresearchgate.net These simulations show that after photoexcitation, the loss of N₂ happens via an asynchronous, dynamically concerted mechanism. researchgate.net The simulations reveal that inversion of the methylene (B1212753) bridge begins in the excited state immediately after the first C-N bond breaks, driven by atomic momenta. chemrxiv.orgresearchgate.net These dynamical effects are crucial for explaining the preferential formation of the inverted product, a phenomenon that static calculations on a potential energy surface alone could not fully explain. chemrxiv.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has proven to be a versatile tool for studying various aspects of bicyclo[2.1.0]pentane chemistry. The B3LYP functional, for example, has been used to investigate the thermal isomerizations of related systems like bicyclo[2.1.0]pent-2-ene to cyclopentadiene. acs.orgfigshare.com These studies found that such reactions are concerted and pass through transition states with significant biradical character. acs.orgfigshare.com Despite the challenges that spin contamination can pose in such systems, the UB3LYP functional performed well in predicting activation enthalpies that were in good agreement with experimental values. acs.orgfigshare.com
DFT has also been used to perform complete vibrational analyses of bicyclo[2.1.0]pentane and related diazabicyclo[2.1.0]pentane, using the B3LYP/6-311G(d,p) level of theory to calculate optimized geometries, molecular orbitals, and vibrational spectra. Furthermore, DFT calculations (PBE0/6-311G ) have been applied to study hyperconjugation in the radical cation of bicyclo[2.1.0]pentane, successfully explaining the stereoelectronic preference for the migration of the endo β-hydrogen during 1,2-shift rearrangements. acs.org
Understanding Reactivity and Stereoselectivity through Computation
Computational studies have been essential in providing a deep understanding of the reactivity and stereoselectivity observed in reactions of bicyclo[2.1.0]pentane systems. researchgate.netchemrxiv.org The high ring strain is a primary driver of reactivity, but computational models show that delocalization effects in the transition state are also crucial. nih.gov
For example, in the photochemical synthesis of highly functionalized bicyclo[2.1.0]pentanes via [2+2] cycloadditions, computational investigations have revealed the origin of the observed stereoselectivity. researchgate.netchemrxiv.orgacs.org These studies support a mechanism involving a triplet diradical intermediate, where the stereochemical outcome is determined by the most stable radical conformations. acs.orgresearchgate.net Similarly, NAMD simulations have explained the preference for the inverted product in photodenitrogenation reactions, highlighting the importance of dynamic effects that are not apparent from simple transition state theory. chemrxiv.orgresearchgate.net DFT studies on 1,2-ester migrations in housane derivatives have also successfully rationalized the observed diastereospecificity by comparing the activation barriers of competing pathways. rsc.org
| Reaction | Computational Method | Calculated ΔH‡ (kJ/mol) | Experimental ΔH‡ (kJ/mol) |
|---|---|---|---|
| exo/endo Interconversion | CASPT2-g3//CASSCF | ~158 rsc.org | 158.2 ± 0.4 rsc.org |
| Isomerization to Cyclopentene | CASPT2-g3//CASSCF | ~191 rsc.org | 190.7 ± 1.7 rsc.org |
Advanced Applications and Research Directions of Bicyclo 2.1.0 Pentane 1 Carbonitrile and Housane Scaffolds
Role as Versatile Building Blocks in Complex Molecule Synthesis
The housane framework serves as a valuable starting point for the synthesis of complex molecular architectures. Its strained C-C bonds can be selectively cleaved to introduce functionality and build larger structures. Researchers have developed stereoselective and catalytic strategies to create polysubstituted housanes, which are versatile intermediates for further chemical modification. acs.org
Recent advancements have focused on creating more accessible and modular synthetic routes to housane derivatives, which have historically been underexplored compared to other strained bicyclic systems. researchgate.netnih.gov For instance, an approach for the diastereoselective synthesis of 1,3-disubstituted housane-1-carboxylic acids has been developed on a large scale. researchgate.netresearchgate.net Another innovative strategy involves a strain-release diboration of bicyclo[1.1.0]butane followed by an intramolecular deborylative alkylation to produce borylated housanes. nih.gov These borylated intermediates are particularly useful as their bridgehead boronic ester group can be readily converted into various other functional groups, demonstrating their utility as versatile building blocks. nih.gov This growing accessibility to functionalized housanes is paving the way for their broader application in the synthesis of novel, complex molecules. nih.gov
Table 1: Selected Synthetic Approaches to Housane Building Blocks
| Method | Key Features | Precursors | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | LiHMDS-mediated; diastereoselective; scalable to 80g. | Trisubstituted cyclopentane (B165970) carboxylates | 1,3-disubstituted housane-1-carboxylic acids | researchgate.net |
| Sequential [2+1] & [2+2] Cycloadditions | Silver- or gold-catalyzed cyclopropenation followed by photocycloaddition. | Aryldiazoacetates, alkynes, electron-deficient alkenes | Highly functionalized polysubstituted housanes | acs.org |
Development of Strain-Release Reagents
The significant strain energy of the housane skeleton (estimated to be over 50 kcal/mol) makes it an excellent "strain-release" or "spring-loaded" reagent. nih.gov This means that reactions involving the opening of the strained bicyclic system are thermodynamically favorable, providing a strong driving force for chemical transformations. acs.org The cleavage of the central, bridging C-C bond results in the formation of functionalized cyclopentane derivatives. nih.gov
This principle is exploited in various synthetic applications. For example, strain-releasing cycloadditions with housanes are a key strategy for accessing C(sp³)-rich bicyclic hydrocarbons. researchgate.net Researchers have also introduced "azahousane," a nitrogen-containing analogue, as a novel strain-release reagent for photosensitized formal cycloadditions with alkenes and imines to produce substituted 2-azanorbornanes. researchgate.net The development of sulfone-substituted housanes, which are bench-stable yet highly reactive, further expands the utility of this class of reagents. nih.gov These reagents react with nucleophiles or radical species to generate functionalized cyclopentanes, highlighting their potential in constructing complex molecular frameworks. nih.gov
Design of Conformationally Constrained Analogues (e.g., Peptidomimetics)
In drug discovery and chemical biology, controlling the three-dimensional shape (conformation) of a molecule is crucial for its biological activity. The rigid, bicyclic structure of the housane scaffold makes it an ideal template for creating conformationally constrained analogues of biologically relevant molecules. semanticscholar.org By incorporating the housane core, chemists can lock flexible molecules into a specific, bioactive conformation, which can lead to increased potency and selectivity for a biological target. cam.ac.uk
A key application of this concept is in the design of peptidomimetics—molecules that mimic the structure and function of peptides. nih.govnih.gov Housane derivatives have been used to synthesize bicyclic γ-amino acids (GABA analogues). researchgate.netenamine.net X-ray diffraction studies have shown that 1,3-disubstituted housanes can be viewed as flattened analogues of cyclopentane derivatives where the five-membered ring is held in a fixed envelope conformation. semanticscholar.orgenamine.net This conformational rigidity is a desirable trait in peptidomimetic design, as it can stabilize specific secondary structures, such as turns or sheets, which are often involved in protein-protein interactions. nih.gov The use of bicyclic scaffolds is a recognized strategy for increasing the stability and binding affinity of peptidomimetics. nih.govnottingham.ac.uk
Bioisosteric Replacements in Chemical Design
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound. beilstein-journals.org The replacement of one chemical group with a bioisostere is a common strategy in medicinal chemistry to improve a drug candidate's properties, such as potency, selectivity, metabolic stability, or solubility. researchgate.net
The housane scaffold, with its rigid, three-dimensional structure, has emerged as a promising bioisostere for common chemical motifs like benzene (B151609) and cycloalkane rings. researchgate.netresearchgate.net While its isomer, bicyclo[1.1.1]pentane (BCP), is a well-established bioisostere for para-substituted benzene rings, the housane framework offers different spatial arrangements of substituents, potentially mimicking ortho- or meta-substituted arenes. enamine.netacs.orgchemrxiv.org The use of saturated, C(sp³)-rich scaffolds like housane aligns with the "escape from flatland" concept in drug design, which advocates for moving away from flat, aromatic structures to improve physicochemical properties. enamine.net Studies have shown that replacing a cyclopentane ring with a housane scaffold can slightly increase the hydrophilicity of γ-amino acid analogues. researchgate.netenamine.net As interest in non-classical bioisosteres grows, the unique geometry of the housane scaffold presents a valuable tool for fine-tuning the properties of bioactive molecules. enamine.netresearchgate.net
Table 2: Comparison of Housane as a Bioisostere
| Scaffold | Replaced Group | Potential Advantages | Reference |
|---|---|---|---|
| Bicyclo[2.1.0]pentane (Housane) | Benzene rings, Cycloalkane rings | Increased sp³ character, improved metabolic stability, unique exit vector parameters, increased hydrophilicity. | researchgate.netacs.orgresearchgate.net |
| Bicyclo[1.1.1]pentane (BCP) | para-substituted Benzene rings | Linear, rigid scaffold; improves solubility and metabolic stability. | enamine.netacs.org |
Integration in Material Science Research
The unique reactivity and structural features of housane derivatives also make them intriguing candidates for applications in materials science. smolecule.comsmolecule.com Specifically, the high strain energy of the bicyclic system provides a driving force for ring-opening polymerization, a process for creating polymers.
Studies on Bicyclo[2.1.0]pentane-1-carbonitrile have shown that it does not readily polymerize or copolymerize through free-radical initiation. acs.org However, it can undergo anionic polymerization. acs.org This selective reactivity is significant because it allows for controlled polymerization processes. The resulting polymers would feature cyclopentane units in their backbone, potentially leading to materials with novel thermal, mechanical, or electronic properties. The decrease in ease of polymerization as the ring system becomes less strained (e.g., bicyclo[3.1.0]hexane-1-carbonitrile does not polymerize) underscores the critical role of ring strain in driving these reactions. acs.org While still a nascent area of research, the potential to create new polymers and materials from housane-based monomers is a promising avenue for future exploration. smolecule.comsmolecule.com
Future Research Opportunities and Challenges
Despite its significant potential, the chemistry of bicyclo[2.1.0]pentane remains less explored than that of other strained ring systems. researchgate.net This presents both challenges and substantial opportunities for future research.
One of the primary challenges has been the lack of modular and efficient synthetic methods to access a wide variety of functionalized housane derivatives. researchgate.netnih.gov Recent breakthroughs in synthesis are beginning to address this issue, but the development of new, catalytic, and stereoselective methods remains a key objective. acs.orgnih.gov
Future research will likely focus on several key areas:
Expanding the Synthetic Toolbox: Discovering new reaction pathways to create and functionalize housane scaffolds will be crucial for their widespread adoption. researchgate.net
Medicinal Chemistry Exploration: A deeper investigation into the role of housanes as bioisosteres for ortho- and meta-substituted phenyl rings is warranted. Systematic studies are needed to understand how the housane core influences drug-receptor interactions and pharmacokinetic properties. chemrxiv.orgnih.gov
Advanced Materials: The polymerization of housane-based monomers is an underexplored field. Research into controlling these polymerizations could lead to new classes of materials with unique properties, potentially for applications in electronics or as biomaterials. smolecule.comyoutube.com
Bioconjugation and Chemical Biology: The strain-release reactivity of housanes could be harnessed for applications in bioconjugation, allowing for the selective labeling of biomolecules under mild conditions. rsc.org
Q & A
Q. What are the common synthetic routes for bicyclo[2.1.0]pentane-1-carbonitrile?
The synthesis often involves functionalization of bicyclo[2.1.0]pentane derivatives. For example, bicyclo[2.1.0]pentane reacts with nitriles like dicyanoethylene under specific conditions to form cycloadducts. Reaction pathways may involve diradical intermediates, as observed in cycloadditions with fumaronitrile or maleonitrile, yielding products like 2,3-dicyanonorbornanes . Additionally, isotopic labeling (e.g., using acetic acid-O-d) combined with LiAlH₄ reduction and oxidation steps can generate deuterated derivatives for mechanistic studies .
Q. How are thermodynamic properties like phase transition enthalpies determined for this compound?
Phase transition enthalpies are measured using techniques such as the Benson-Group Increment (BG) method. For this compound, sublimation enthalpy (∆transHm) was determined to be 41.8 kJ mol⁻¹ over a temperature range of 332–390 K, validated via mass spectral isotopic distribution analysis . Differential scanning calorimetry (DSC) and vaporization studies are also employed for thermodynamic profiling.
Q. What analytical techniques are used to characterize its structure and reactivity?
- Mass spectrometry (MS): Isotopic distributions (e.g., deuterium labeling) track hydride migration and bond cleavage patterns .
- Nuclear magnetic resonance (NMR): Spin-spin coupling constants and chemical shifts resolve stereochemical outcomes, such as equatorial vs. axial substituent preferences in cycloadducts .
- Chromatography: GC-MS separates and identifies reaction products, particularly in studies involving radical or ionic intermediates .
Advanced Research Questions
Q. How do isotopic labeling studies elucidate reaction mechanisms involving bicyclo[2.1.0]pentane derivatives?
Deuterium labeling (e.g., acetic acid-O-d) reveals hydride migration pathways during acid-promoted acetolysis. For instance, 33–36% deuterium loss in α-position exchange of cyclopentanone-d confirms hydride shifts from C-5 in bicyclo[2.1.0]pentane systems. No oxidative loss during ketone formation supports non-ionic intermediates in certain pathways . Similar methodologies differentiate between internal vs. external bond ruptures in bicyclo[3.1.0]hexane analogs .
Q. What evidence supports diradical intermediates in [2+2] cycloadditions with this compound?
Reactions with fumaronitrile or maleonitrile yield multiple products (e.g., 225, 226, 227) with ratios dependent on nitrile geometry. The lack of solvent polarity effects (rate change ≤1.27 in benzene vs. MeCN) and temperature-independent product distributions rule out ionic mechanisms. Instead, diradical recombination explains stereochemical outcomes, validated by radical-trapping experiments . Computational studies further corroborate spin-delocalization in intermediates .
Q. How do computational methods contribute to understanding its reaction pathways?
Density functional theory (DFT) and ab initio calculations model transition states and activation barriers. For example, isomerization of bicyclo[2.1.0]pent-2-ene to cyclopentadiene involves diradical intermediates with calculated resonance energies. These methods predict regioselectivity in C–H activation reactions, such as GaCl₃-catalyzed alkylation .
Q. How are contradictions between ionic and radical mechanisms resolved in its reactions?
Discrepancies arise in studies of cyclopropane ring-opening. For instance, ionic mechanisms dominate in HCl-mediated cleavage of bicyclo[2.1.0]pentane, yielding 1,2-dihalocyclopentanes . In contrast, radical pathways explain [2+2] cycloadditions with nitriles. Mechanistic divergence is confirmed via solvent-effect studies, isotopic labeling, and computational modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
